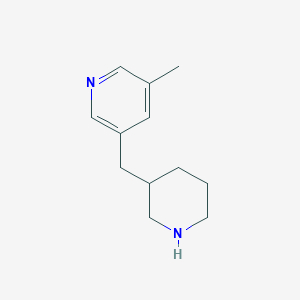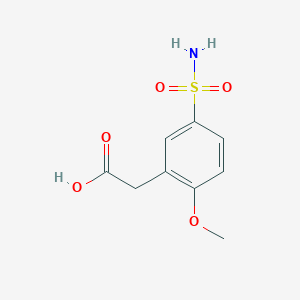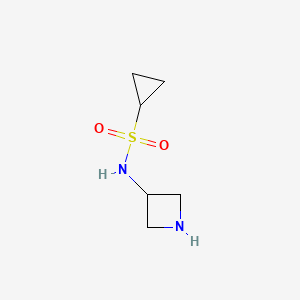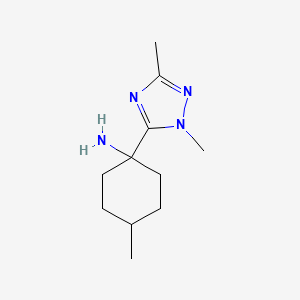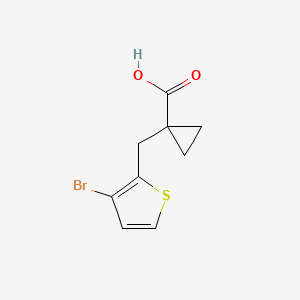
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a bromothiophene group attached to a cyclopropane ring via a carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves the bromination of thiophene derivatives followed by cyclopropanation. One common method includes the reaction of 3-bromothiophene with cyclopropylmethyl bromide in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions: 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes are employed.
Major Products:
Substitution: Products include iodothiophene derivatives.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include cyclopropylmethanol derivatives.
科学的研究の応用
1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, contributing to the overall stability of the compound-target complex.
類似化合物との比較
- 1-((3-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((3-Fluorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
- 1-((3-Methylthiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
Comparison: Compared to its analogs, 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, potentially leading to different biological activities.
特性
分子式 |
C9H9BrO2S |
|---|---|
分子量 |
261.14 g/mol |
IUPAC名 |
1-[(3-bromothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9BrO2S/c10-6-1-4-13-7(6)5-9(2-3-9)8(11)12/h1,4H,2-3,5H2,(H,11,12) |
InChIキー |
AUFPGLKPBOENKQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=CS2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





